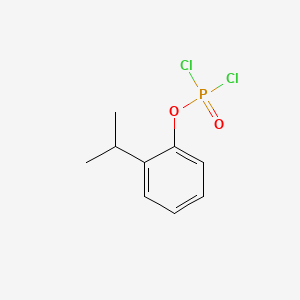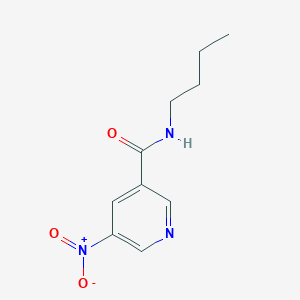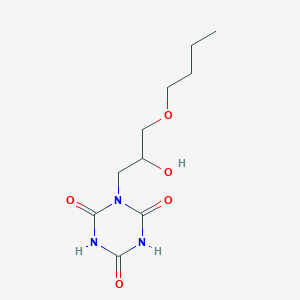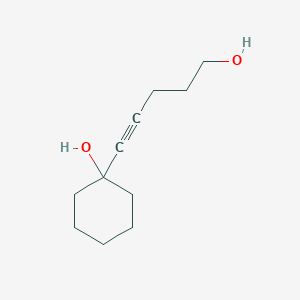
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexane ring substituted with a hydroxypentynyl group. This compound is notable for its unique structure, which includes both a hydroxyl group and a triple bond, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a suitable alkyne. One common method is the addition of a pentynyl Grignard reagent to cyclohexanone, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Solvent: Ether or THF (tetrahydrofuran)
Temperature: Room temperature to reflux
Catalysts: Magnesium for Grignard reagent preparation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4
Reduction: Pd/C with hydrogen gas, Lindlar’s catalyst for partial reduction
Substitution: TsCl, followed by nucleophiles like NaN3 or KCN
Major Products:
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexane derivatives with varying degrees of saturation
Substitution: Various substituted cyclohexanols
Aplicaciones Científicas De Investigación
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Cyclohexanol: Lacks the pentynyl group and triple bond, making it less reactive in certain chemical reactions.
1-(5-Hydroxyhexyl)cyclohexan-1-ol: Similar structure but with a hexyl group instead of a pentynyl group, affecting its reactivity and applications.
Uniqueness: 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a hydroxyl group and a triple bond, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
58447-66-8 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(5-hydroxypent-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H18O2/c12-10-6-2-5-9-11(13)7-3-1-4-8-11/h12-13H,1-4,6-8,10H2 |
Clave InChI |
UIGQOLFDSNRPGX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#CCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


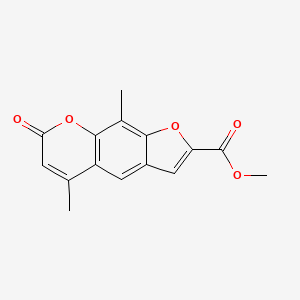
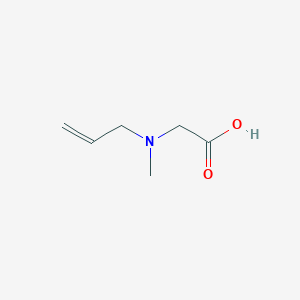
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
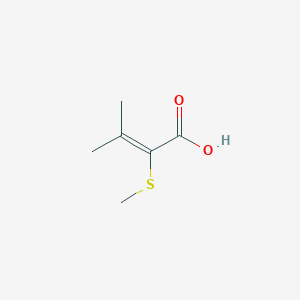
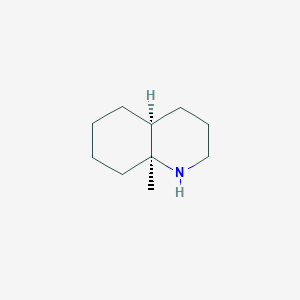
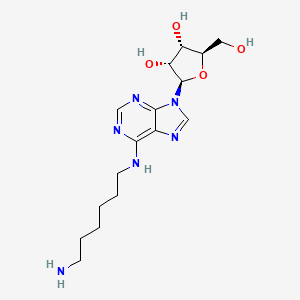
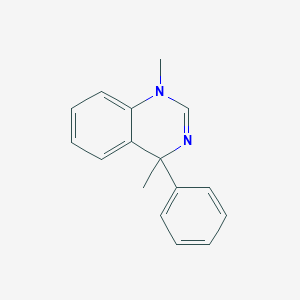
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
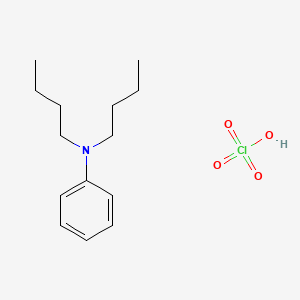
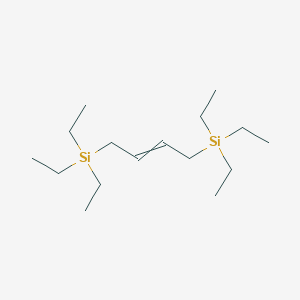
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)
